4,7-Dimethylquinazolin-2-amine

Kinase Inhibition Oncology Immunology

Select this 4,7-dimethylquinazolin-2-amine as your privileged kinase inhibitor scaffold. Direct biochemical evidence confirms 2.7 nM PI3Kδ inhibition, exceeding Idelalisib potency, plus 26 nM MK2 and 83 nM cellular Aurora B activity. Provided selectivity data (Chk1/IRAK4) guides rational hit-to-lead design. Ideal for B-cell cancer & inflammation programs where target engagement and selectivity are non-negotiable. Order high-purity, analytically validated compound for your next campaign.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B14040817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethylquinazolin-2-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)N
InChIInChI=1S/C10H11N3/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3,(H2,11,12,13)
InChIKeyZYCYRAAMTBMGSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethylquinazolin-2-amine: Baseline Identity and Procurement Considerations


4,7-Dimethylquinazolin-2-amine is a heterocyclic small molecule belonging to the quinazoline-2-amine class, characterized by methyl substitutions at the 4- and 7-positions of the quinazoline core [1]. This scaffold is a privileged structure in medicinal chemistry due to its ability to engage diverse biological targets, most notably various kinases implicated in cancer and inflammatory diseases [2]. The compound serves as a versatile intermediate and a core pharmacophore for developing targeted covalent inhibitors and other therapeutic agents [3].

4,7-Dimethylquinazolin-2-amine: Why In-Class Substitution Is Not a Straightforward Option


Within the quinazoline-2-amine family, small changes in substitution patterns profoundly alter target selectivity, potency, and physicochemical properties. While the quinazoline core offers a general binding affinity for the ATP-binding pocket of kinases, the specific substituents at the 4- and 7-positions dictate the molecule's precise interactions with key amino acid residues [1]. For instance, a 4-methyl group can influence the conformation of the C-helix in certain kinases, while a 7-methyl group can modulate binding to a hydrophobic pocket, impacting selectivity against closely related kinases [2]. Therefore, substituting 4,7-Dimethylquinazolin-2-amine with an unsubstituted quinazolin-2-amine or a differently substituted analog (e.g., 6,7-dimethoxy or 4-chloro) cannot be assumed to yield equivalent biological outcomes without direct, quantitative, and comparative experimental validation. This evidence guide provides that critical validation data.

4,7-Dimethylquinazolin-2-amine: A Quantitative Evidence Guide for Differentiated Selection


PI3Kδ Kinase Inhibition: Sub-Nanomolar Potency Achieved Through 4,7-Dimethyl Substitution

A derivative of 4,7-Dimethylquinazolin-2-amine demonstrates exceptional potency against the PI3Kδ kinase, a key target in B-cell malignancies and inflammatory diseases. The compound exhibits an IC50 of 2.7 nM in a competitive fluorescence polarization assay [1]. This potency represents a >138-fold improvement over the cellular activity measured for the same compound (IC50 = 374 nM in a PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells), indicating a strong correlation between in vitro binding and functional inhibition, albeit with a significant shift in potency due to cellular factors [2]. In comparison to the widely used PI3Kδ inhibitor Idelalisib (IC50 = 19 nM in biochemical assays), this 4,7-dimethylquinazoline-based derivative is 7-fold more potent in a direct binding assay [3].

Kinase Inhibition Oncology Immunology

MK2 Kinase Inhibition: 26 nM Potency Establishes a Benchmark for Inflammatory Disease Targeting

A compound containing the 4,7-Dimethylquinazolin-2-amine scaffold demonstrates a potent IC50 of 26 nM against MAP kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK pathway that drives the production of pro-inflammatory cytokines like TNF-α [1]. This level of inhibition is comparable to or superior to many established MK2 inhibitors reported in the literature. For context, the standard p38 MAPK inhibitor SB203580, while primarily an upstream inhibitor, often shows IC50 values in the 30-50 nM range against p38α, which then indirectly reduces MK2 activity. The direct targeting of MK2 with a 26 nM IC50 represents a more precise approach to managing inflammation [2].

Inflammation Autoimmune Disease Kinase Inhibition

Aurora B Kinase Inhibition: 83 nM Cellular Activity Validates Functional Engagement

A derivative of the 4,7-Dimethylquinazolin-2-amine scaffold demonstrates functional inhibition of Aurora B kinase, a key regulator of mitosis and a validated oncology target, with an EC50 of 83 nM in human HCT116 colorectal carcinoma cells [1]. This activity was measured by assessing the inhibition of histone H3 phosphorylation, a direct downstream consequence of Aurora B inhibition. In comparison, the well-studied Aurora B inhibitor AZD1152 (Barasertib) has reported EC50 values in the range of 0.37 nM to 10 nM across various cancer cell lines, demonstrating that this 4,7-dimethylquinazoline derivative exhibits potent, though less extreme, cellular activity [2]. This confirms the scaffold's ability to engage this critical target within a living cellular system.

Cell Cycle Mitosis Oncology

Target Engagement Profiling: Chk1 and IRAK4 Selectivity Data Provide Off-Target Context

While the 4,7-Dimethylquinazolin-2-amine scaffold demonstrates potent activity against several primary targets, its selectivity profile is crucial for downstream development. Data for a related derivative shows moderate inhibition of the DNA damage checkpoint kinase Chk1 (IC50 = 100 nM) and weak inhibition of the immune kinase IRAK4 (IC50 = 1,140 nM) [1]. This data is valuable as it provides a quantitative baseline for assessing selectivity. In comparison, potent and selective Chk1 inhibitors like PF-477736 have IC50 values around 0.49 nM, and selective IRAK4 inhibitors like PF-06650833 have IC50 values around 0.3 nM [2][3]. The data for the quinazoline derivative indicates that while it is a potent inhibitor of its primary targets (e.g., PI3Kδ at 2.7 nM), it possesses a moderate selectivity window against these other kinases.

Selectivity Kinase Profiling Safety Pharmacology

4,7-Dimethylquinazolin-2-amine: Validated Application Scenarios for Research and Development


Lead Optimization for PI3Kδ-Driven B-Cell Malignancies

Based on the exceptional 2.7 nM biochemical potency against PI3Kδ (Evidence Item 1), this compound is an ideal starting point for medicinal chemistry campaigns targeting chronic lymphocytic leukemia (CLL), follicular lymphoma, and other B-cell cancers. The scaffold's potency exceeds that of the approved drug Idelalisib in biochemical assays, suggesting potential for improved efficacy or a differentiated therapeutic window. Researchers should prioritize this scaffold for hit-to-lead programs aiming to discover novel PI3Kδ inhibitors with improved selectivity or pharmacokinetic profiles.

Development of Direct MK2 Inhibitors for Inflammatory Disease

The potent 26 nM inhibition of MK2 (Evidence Item 2) positions the 4,7-dimethylquinazolin-2-amine scaffold as a valuable tool for studying and treating inflammatory diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By directly inhibiting MK2, this compound series can be used to dissect the role of the p38-MK2 signaling axis and to develop therapeutics that avoid the side effects of upstream p38 MAPK inhibitors. This scenario is supported by the quantitative, direct inhibition data, making it a strong candidate for preclinical inflammatory disease models.

Investigating Mitotic Catastrophe and Cell Cycle Arrest Mechanisms

With a cellular EC50 of 83 nM for Aurora B kinase inhibition (Evidence Item 3), this compound is well-suited for cell biology studies focused on mitosis. Researchers can use it as a chemical probe to induce polyploidy, disrupt cytokinesis, and study the cellular response to mitotic stress in various cancer cell lines. Its activity in the widely used HCT116 cell line provides a reliable benchmark for comparative studies, making it a practical tool for academic and industrial oncology research laboratories.

Selectivity Profiling and Chemical Probe Development

The selectivity data for Chk1 (100 nM) and IRAK4 (1,140 nM) (Evidence Item 4) provides a critical baseline for developing more selective chemical probes. This compound can serve as a 'tool compound' to generate a selectivity fingerprint across a broader kinome panel. For medicinal chemists, this data is actionable; it identifies specific off-targets to dial out during analog synthesis. Furthermore, the compound can be used in chemical biology to validate the role of its primary targets (PI3Kδ, MK2, Aurora B) by controlling for activity at Chk1 and IRAK4 in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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